Product packaging for Alvespimycin hydrochloride(Cat. No.:)

Alvespimycin hydrochloride

Cat. No.: B8050849
M. Wt: 653.2 g/mol
InChI Key: DFSYBWLNYPEFJK-UHFFFAOYSA-N
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Description

Origin and Classification within Geldanamycin (B1684428) Derivatives

Alvespimycin (B136294) hydrochloride is a semi-synthetic derivative of geldanamycin, a naturally occurring benzoquinone ansamycin (B12435341) antibiotic isolated from the bacterium Streptomyces hygroscopicus. mdpi.comscirp.orgjcancer.org Geldanamycin itself demonstrated potent anti-tumor properties but was hindered in clinical development due to unfavorable characteristics such as hepatotoxicity and poor solubility. mdpi.com This led researchers to develop analogues with improved pharmacological profiles.

Alvespimycin, also known as 17-DMAG (17-demethoxy-17-[[2-(dimethylamino)ethyl]amino]-geldanamycin), is the result of modifying the geldanamycin structure. mdpi.combpsbioscience.com Specifically, the methoxy (B1213986) group at the 17th position of the ansa bridge is replaced with a dimethylaminoethylamino group. mdpi.comnih.gov This chemical alteration enhances its water solubility and bioavailability compared to its parent compound, geldanamycin, and another early derivative, tanespimycin (B1681923) (17-AAG). drugbank.comdrugbank.comnih.gov Alvespimycin hydrochloride is the hydrochloride salt form of alvespimycin. bpsbioscience.comcancer.gov

The development of alvespimycin and other geldanamycin derivatives represents a strategic effort to optimize the therapeutic potential of this class of compounds by improving their drug-like properties while retaining or even enhancing their potent biological activity. mdpi.com

Conceptual Framework of Heat Shock Protein 90 (HSP90) Inhibition

The primary mechanism of action of this compound lies in its potent inhibition of Heat Shock Protein 90 (HSP90). bpsbioscience.comdrugbank.comcancer.gov HSP90 is a molecular chaperone, a type of protein that assists in the proper folding, stabilization, and function of a wide array of other proteins, referred to as "client proteins." bpsbioscience.comcancer.govbiospace.com In many cancer cells, HSP90 is overexpressed and plays a critical role in maintaining the stability and activity of numerous oncoproteins that are essential for tumor growth, proliferation, and survival. drugbank.combiomolther.org

This compound exerts its effect by binding to the ATP (adenosine triphosphate) binding pocket located in the N-terminal domain of HSP90. biomolther.org This binding is competitive with ATP, and by occupying this site, alvespimycin disrupts the chaperone's normal function. nih.govbiomolther.org The inhibition of the HSP90 chaperone cycle leads to the misfolding and subsequent degradation of its client proteins via the ubiquitin-proteasome pathway. drugbank.combiospace.com

The client proteins of HSP90 include a host of well-known oncogenic kinases and transcription factors such as HER2 (ErbB2), Akt, Raf-1, Bcr-Abl, and mutant p53. nih.govdrugbank.com By promoting the degradation of these key drivers of malignancy, this compound can simultaneously disrupt multiple signaling pathways that are crucial for cancer cell proliferation and survival, leading to cell cycle arrest and apoptosis (programmed cell death). nih.govdrugbank.comnih.gov Research has shown that HSP90 inhibitors like alvespimycin have a higher binding affinity for the form of HSP90 found in tumor cells compared to normal cells, which may contribute to their selective anti-tumor activity. nih.govnih.gov

Interactive Data Table: Properties of this compound

Property Value Source
Synonyms 17-DMAG, KOS-1022, NSC707545 bpsbioscience.com
Molecular Formula C32H48N4O8 · HCl bpsbioscience.com
Molecular Weight 653.21 Da bpsbioscience.com
HSP90 Inhibition (IC50) 62±29 nM bpsbioscience.com
Solubility in Water ≥3.04 mg/mL bpsbioscience.com

Interactive Data Table: Key HSP90 Client Proteins Affected by Alvespimycin

Client Protein Function in Cancer Reference
HER2 (ErbB2) Promotes cell proliferation, particularly in breast cancer. drugbank.com
Akt A central kinase in cell survival and proliferation pathways. drugbank.com
Raf-1 A key component of the MAPK/ERK signaling pathway involved in cell growth. drugbank.com
Bcr-Abl The fusion protein driving chronic myeloid leukemia (CML). drugbank.com
Mutant p53 A mutated tumor suppressor that gains oncogenic functions. drugbank.com
CDK4 A cyclin-dependent kinase that regulates cell cycle progression. drugbank.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H49ClN4O8 B8050849 Alvespimycin hydrochloride

Properties

IUPAC Name

[19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H48N4O8.ClH/c1-18-14-22-27(34-12-13-36(5)6)24(37)17-23(29(22)39)35-31(40)19(2)10-9-11-25(42-7)30(44-32(33)41)21(4)16-20(3)28(38)26(15-18)43-8;/h9-11,16-18,20,25-26,28,30,34,38H,12-15H2,1-8H3,(H2,33,41)(H,35,40);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSYBWLNYPEFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)C)OC)OC(=O)N)C)C)O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H49ClN4O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

653.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigation of Alvespimycin Hydrochloride As an Hsp90 Inhibitor

Molecular Binding Characteristics to the HSP90 ATP-Binding Motif

Alvespimycin (B136294) hydrochloride competitively binds to the N-terminal ATP-binding pocket of HSP90. nih.govnih.gov This interaction is central to its inhibitory activity, as it prevents the binding of ATP, a process essential for the chaperone's function. nih.gov The binding affinity of Alvespimycin hydrochloride to HSP90 has been quantified with an IC50 value of approximately 62 nM in cell-free assays. bpsbioscience.comselleckchem.com This high affinity is attributed to the specific molecular interactions between the drug and the amino acid residues within the ATP-binding pocket. nih.gov The binding of this compound induces conformational changes in HSP90, locking it in a state that is unfavorable for its chaperone activity. nih.gov

Disruption of HSP90 Chaperone Function and Client Protein Dynamics

By occupying the ATP-binding site, this compound disrupts the ATP-dependent chaperone cycle of HSP90. drugbank.commdpi.com This cycle is critical for the proper folding, maturation, and stability of a wide array of "client" proteins. bpsbioscience.comcancer.gov The inhibition of HSP90's ATPase activity leads to the misfolding and destabilization of these client proteins. drugbank.com Consequently, these non-functional and misfolded proteins are recognized by the cellular machinery for protein degradation. nih.gov This disruption of the chaperone function shifts the dynamic equilibrium of client proteins from a stable, functional state towards a state of instability and subsequent degradation. drugbank.combpsbioscience.com

Cellular Responses to HSP90 Inhibition

The inhibition of HSP90 by this compound triggers a cascade of cellular responses, primarily centered around the degradation of oncogenic client proteins and the activation of stress response pathways.

Induction of Proteasomal Degradation Pathways for Oncogenic Client Proteins

A primary consequence of HSP90 inhibition is the targeted degradation of its client proteins through the ubiquitin-proteasome pathway. mdpi.comnih.gov Many of these client proteins are oncoproteins that are crucial for cancer cell proliferation, survival, and metastasis. drugbank.comnih.gov Upon destabilization due to the lack of HSP90 chaperoning, these proteins are ubiquitinated and subsequently degraded by the proteasome. mdpi.com This leads to the depletion of key drivers of malignancy. drugbank.combpsbioscience.com

Key oncogenic client proteins targeted for degradation by this compound include:

HER2 (ERBB2): A receptor tyrosine kinase often overexpressed in breast cancer. nih.govmedchemexpress.com

Akt: A serine/threonine kinase that is a central node in cell survival pathways. drugbank.comnih.gov

Raf-1: A kinase involved in the MAPK/ERK signaling pathway that regulates cell proliferation and differentiation. drugbank.comnih.gov

CDK4 and CDK6: Cyclin-dependent kinases that are critical for cell cycle progression. drugbank.comnih.gov

BCR-ABL: A fusion protein with constitutive tyrosine kinase activity, characteristic of chronic myeloid leukemia (CML). nih.govmdpi.com

Mutant p53: A mutated tumor suppressor protein that gains oncogenic functions. drugbank.com

EGFR: The epidermal growth factor receptor, which is often mutated or overexpressed in various cancers. drugbank.comnih.gov

The degradation of these proteins disrupts multiple signaling pathways simultaneously, contributing to the anti-tumor effects of this compound. nih.gov

Differential Sensitivity and Selectivity in Preclinical Models

Preclinical studies have demonstrated that the sensitivity to this compound can vary across different cancer cell lines. This differential sensitivity is often linked to the cellular dependency on HSP90 and the specific complement of HSP90 client proteins that are driving the malignancy. For instance, cancer cells that are highly dependent on a specific HSP90 client protein, such as HER2-positive breast cancer cells, show increased sensitivity to the drug. medchemexpress.com

Notably, imatinib-resistant CML cell lines have shown greater sensitivity to this compound than their imatinib-sensitive counterparts. nih.govmdpi.com This suggests a potential therapeutic application for overcoming certain types of drug resistance. nih.gov

Furthermore, HSP90 inhibitors like this compound have been shown to exhibit a degree of selectivity for tumor cells over normal tissues. drugbank.comnih.gov This is attributed to the fact that HSP90 in cancer cells exists in a high-affinity, activated state, making it a more favorable target for inhibitors. mdpi.com

In Vitro Efficacy of this compound in Various Cancer Cell Lines
Cell LineCancer TypeParameterValue (nM)Reference
SKBR3Breast Cancer (HER2+)EC50 for Her2 degradation8 medchemexpress.com
SKOV3Ovarian CancerEC50 for Her2 degradation46 medchemexpress.com
K562Chronic Myeloid Leukemia (imatinib-sensitive)IC5050 mdpi.com
K562-RCChronic Myeloid Leukemia (imatinib-resistant)IC5031 mdpi.com
K562-RDChronic Myeloid Leukemia (imatinib-resistant)IC5044 mdpi.com
MDA-MB-231Breast CancerIC50 for Her2 degradation4.5 selleckchem.com
A2058MelanomaIC50 (Cytotoxicity)2.1 selleckchem.com

Upregulation of Stress Response Proteins (e.g., HSP70/HSP72)

A characteristic cellular response to the inhibition of HSP90 is the induction of a heat shock response, leading to the upregulation of other heat shock proteins, most notably HSP70 (also known as HSP72). nih.govmedchemexpress.commdpi.com This is a compensatory mechanism mediated by the heat shock factor 1 (HSF1). mdpi.comnih.gov In an unstressed state, HSF1 is kept in an inactive complex with HSP90. nih.gov When this compound binds to HSP90, HSF1 is released, trimerizes, and translocates to the nucleus, where it activates the transcription of genes encoding for stress-inducible proteins like HSP70. mdpi.comnih.gov The induction of HSP70 can serve as a pharmacodynamic biomarker for HSP90 inhibition in a clinical setting. nih.gov While this is a protective response by the cell, it can also be exploited, as the co-inhibition of HSP70 has been shown to enhance the cytotoxic effects of HSP90 inhibitors.

EC50 Values for HSP70 Induction by this compound
Cell LineCancer TypeEC50 for HSP70 Induction (nM)Reference
SKBR3Breast Cancer (HER2+)4 medchemexpress.com
SKOV3Ovarian Cancer14 medchemexpress.com

Elucidation of Molecular Targets and Affected Signaling Networks

The inhibition of HSP90 by Alvespimycin (B136294) hydrochloride leads to the destabilization and subsequent proteasomal degradation of a wide array of client proteins. nih.govnih.gov These client proteins are often overexpressed or mutated in cancerous cells, contributing to malignant transformation and therapeutic resistance. drugbank.com

Identification and Functional Analysis of HSP90 Client Proteins: Oncogenic Kinases

Alvespimycin hydrochloride effectively targets numerous oncogenic kinases for degradation, thereby disrupting the signaling pathways they command.

BRAF: The BRAF kinase, a key component of the MAPK/ERK signaling pathway, is a known HSP90 client protein. Inhibition of HSP90 by this compound leads to the degradation of BRAF, including the oncogenic V600E mutant. nih.gov

HER2 (ERBB2): The human epidermal growth factor receptor 2 (HER2) is a receptor tyrosine kinase that is overexpressed in several cancers. This compound has been shown to induce the degradation of HER2. drugbank.com In SKBR3 and SKOV3 cells, which overexpress HER2, this compound treatment resulted in the down-regulation of this client protein with EC50 values of 8 nM and 46 nM, respectively. medchemexpress.com

EGFR: The epidermal growth factor receptor (EGFR) is another critical receptor tyrosine kinase implicated in cancer development. As an HSP90 client protein, its stability is compromised upon treatment with HSP90 inhibitors like this compound. nih.govdrugbank.com

Akt: The serine/threonine kinase Akt is a central node in the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation. Akt is a well-established HSP90 client protein, and its degradation is a consequence of HSP90 inhibition by this compound. drugbank.comresearchgate.net

Raf-1: Raf-1 (or CRAF) is a serine/threonine-specific protein kinase that also plays a vital role in the MAPK/ERK signaling cascade. Its dependence on HSP90 for stability makes it susceptible to degradation when cells are exposed to this compound. drugbank.comnih.gov

Bcr-Abl: The Bcr-Abl fusion protein, characteristic of chronic myeloid leukemia (CML), is a constitutively active tyrosine kinase and a client protein of HSP90. nih.govresearchgate.net this compound has been shown to be effective in CML cells, in part by promoting the degradation of Bcr-Abl. nih.gov

CDK4 and CDK6: Cyclin-dependent kinases 4 and 6 are key regulators of the cell cycle, specifically promoting the G1 to S phase transition. Both are client proteins of HSP90 and are targeted for degradation by this compound. nih.govdrugbank.com Depletion of CDK4 has been observed in patients treated with this compound. nih.gov

Oncogenic KinaseCell Line(s)Effect of this compoundCitation
HER2 (ERBB2) SKBR3EC50 for degradation: 8 nM medchemexpress.com
SKOV3EC50 for degradation: 46 nM medchemexpress.com
Bcr-Abl K562Client protein of HSP90, degraded upon inhibition. nih.govresearchgate.net
CDK4 Patient PBMCs and Tumor SamplesDepletion detected. nih.gov

Key Transcription Factors

The function and stability of several key transcription factors are also reliant on HSP90, making them susceptible to the effects of this compound. While specific quantitative degradation data for this compound is not extensively detailed in the provided search results, their status as HSP90 client proteins implies their degradation upon HSP90 inhibition.

Steroid Hormone Receptors

Steroid hormone receptors, which are critical drivers in certain cancers like prostate and breast cancer, are a major class of HSP90 client proteins. Their stability and ligand-binding affinity are dependent on their association with the HSP90 chaperone complex. This compound has been shown to induce the degradation of the androgen receptor and its splice variants in prostate cancer cells. drugbank.com

Other Regulatory Proteins

p53: The tumor suppressor protein p53 is a crucial regulator of the cell cycle and apoptosis. While wild-type p53 is typically short-lived, mutant forms of p53 often exhibit increased stability and are HSP90 client proteins. drugbank.comfrontiersin.org Inhibition of HSP90 can lead to the degradation of these mutant p53 proteins. researchgate.net

IKK (IκB kinase): The IKK complex is a key regulator of the NF-κB signaling pathway, which is involved in inflammation and cell survival. IKK is an HSP90 client protein, and its degradation by this compound disrupts NF-κB signaling. drugbank.com

Impact on Cellular Proliferation and Apoptosis Pathways

By targeting a multitude of oncoproteins for degradation, this compound significantly impacts cellular proliferation and apoptosis. The inhibition of pro-survival signaling pathways and the degradation of key regulatory proteins culminate in the induction of programmed cell death.

Research in chronic myeloid leukemia (CML) cell lines has demonstrated that this compound induces apoptosis in a dose-dependent manner. mdpi.com The mechanism of cell death involves the mitochondrial pathway, as evidenced by changes in mitochondrial membrane potential. nih.gov In imatinib-sensitive (K562) and imatinib-resistant (K562-RC, K562-RD) CML cell lines, treatment with this compound for 48 hours led to a marked increase in the percentage of apoptotic cells. nih.govmdpi.com

Cell LineThis compound Concentration (48h)Percentage of Apoptotic Cells (Early + Late)Citation
K562 10 nMIncreased from control nih.govmdpi.com
100 nM23.6% ± 1.3% nih.gov
K562-RC 10 nMIncreased from control nih.govmdpi.com
100 nM39.4% ± 6.4% nih.gov
K562-RD 10 nMIncreased from control nih.govmdpi.com
100 nM38.4% ± 3.2% nih.gov

Modulation of Cell Cycle Progression

This compound has been shown to modulate cell cycle progression, primarily by inducing a cell cycle arrest at the G0/G1 phase. nih.gov This effect is consistent with the degradation of key cell cycle regulators such as CDK4 and CDK6, which are essential for the transition from G1 to the S phase of the cell cycle.

In a study utilizing the K562 CML cell line, treatment with 100 nM of this compound for 48 hours resulted in a significant accumulation of cells in the G0/G1 phase of the cell cycle. nih.gov

Cell LineTreatment (48h)Percentage of Cells in G0/G1 PhaseCitation
K562 Control40.0% nih.gov
100 nM this compound60.3% nih.gov

This G0/G1 arrest prevents cells from entering the DNA synthesis phase, thereby inhibiting proliferation. nih.gov

Preclinical Efficacy and Biological Activity Studies

In Vitro Studies on Cellular Models

Alvespimycin (B136294) hydrochloride has demonstrated significant growth inhibitory activity across a spectrum of human cancer cell lines. Its potency as an HSP90 inhibitor is underscored by its low nanomolar efficacy in various tumor types. For instance, in cell lines that overexpress the HSP90 client protein Her2, such as SKBR3 and SKOV3, Alvespimycin hydrochloride has shown marked cytotoxic effects with GI50 values of 29 nM and 32 nM, respectively. selleckchem.com The compound's inhibitory concentration (IC50) has been determined in several other cell lines, highlighting its broad anti-proliferative potential. selleckchem.commedchemexpress.comnih.govmdpi.com

In chronic myeloid leukemia (CML) cell lines, this compound was effective in both imatinib-sensitive (K562) and imatinib-resistant (K562-RC and K562-RD) cells, with IC50 values of 50 nM, 31 nM, and 44 nM, respectively, after 48 hours of exposure. nih.govmdpi.com This suggests a potential therapeutic avenue for patients who have developed resistance to standard therapies. nih.gov Furthermore, in the MCF7 human breast cancer cell line, an IC50 of 0.8 µM was reported after 48 hours of treatment. medchemexpress.com The growth inhibitory effects were also observed in fibroblast cell lines WI-38 and LL97A, with CTC50 values of 3.76 µM and 3.55 µM, respectively. mdpi.com

Table 1: Growth Inhibitory Activity of this compound in Various Cell Lines

Cell Line Cancer Type Metric Concentration Reference
SKBR3 Breast Cancer GI50 29 nM selleckchem.com
SKOV3 Ovarian Cancer GI50 32 nM selleckchem.com
K562 Chronic Myeloid Leukemia IC50 50 nM nih.govmdpi.com
K562-RC Chronic Myeloid Leukemia (Imatinib-Resistant) IC50 31 nM nih.govmdpi.com
K562-RD Chronic Myeloid Leukemia (Imatinib-Resistant) IC50 44 nM nih.govmdpi.com
MCF7 Breast Cancer IC50 0.8 µM medchemexpress.com
WI-38 Fibroblast CTC50 3.76 µM mdpi.com
LL97A Fibroblast CTC50 3.55 µM mdpi.com

The primary mechanism of action of this compound is the inhibition of HSP90, which leads to the proteasomal degradation of its client proteins. drugbank.comcancer.govnih.gov This molecular signature of HSP90 inhibition has been consistently observed in preclinical studies. A key effect is the depletion of oncogenic kinases and transcription factors that are critical for tumor growth and survival. cancer.govbpsbioscience.com

Treatment with this compound results in the downregulation of several key client proteins, including Her2, CDK4, ERBB2, and LCK. drugbank.comnih.gov In SKBR3 and SKOV3 cells, which are known to overexpress Her2, the compound induced Her2 degradation with EC50 values of 8 nM and 46 nM, respectively. selleckchem.commedchemexpress.commedchemexpress.com Concurrently, as a marker of HSP90 inhibition, an induction of HSP70 was observed in these cell lines with EC50 values of 4 nM and 14 nM, respectively. selleckchem.commedchemexpress.commedchemexpress.com A significant increase in HSP70 expression was also noted in CML cell lines following treatment. nih.gov

By disrupting the function of HSP90, this compound effectively modulates multiple signaling pathways implicated in tumorigenesis. nih.gov It has been shown to interfere with the PI3K/AKT, NF-κB, and RAS/MAPK signaling pathways. nih.gov In CML and acute myeloid leukemia (AML) cells, treatment with this compound led to the inhibition of activated TRKA and its downstream signaling through p-AKT and p-ERK1/2. nih.govmdpi.com

The inhibition of HSP90 and subsequent degradation of client proteins by this compound leads to a reduction in cancer cell viability. Studies have shown a time- and dose-dependent decrease in the metabolic activity of CML cells upon treatment. nih.gov In chronic lymphocytic leukemia (CLL) cells, the compound demonstrated a more potent effect on cell viability after 24 and 48 hours of treatment compared to 17-AAG. medchemexpress.com

This compound has been shown to induce apoptosis in various cancer cell models. In CML cells, the compound triggered a dose-dependent increase in apoptotic cells, as confirmed by Annexin V/PI staining. nih.gov The mechanism of apoptosis induction is primarily through the mitochondrial pathway, which is associated with a decrease in the mitochondrial membrane potential. nih.govmdpi.com This was observed in diffuse large B-cell lymphoma (DLBCL) cell lines as well. nih.govmdpi.com

Furthermore, this compound can induce cell cycle arrest. In imatinib-sensitive CML cells, a significant arrest in the G0/G1 phase of the cell cycle was observed. nih.gov This effect is attributed to the destabilization of proteins like cyclin D and CDK4, which are crucial for cell cycle progression. nih.gov

The potential of this compound to enhance the efficacy of other anticancer agents has been investigated. A notable example is its synergistic effect with the telomerase inhibitor imetelstat (B1513024) in preclinical models of human osteosarcoma. nih.govnih.govsigmaaldrich.com HSP90 is known to facilitate the assembly of the telomerase enzyme complex. nih.govnih.gov

In osteosarcoma cell lines (143B, HOS, and MG-63), the combination of imetelstat and this compound resulted in a more pronounced inhibition of telomerase activity and greater telomere shortening compared to either agent alone. nih.govnih.govsigmaaldrich.com This enhanced effect led to increased DNA damage, as indicated by higher levels of γH2AX, and a greater induction of apoptosis, evidenced by increased cleaved caspase-3. nih.govnih.govsigmaaldrich.com While imetelstat alone inhibited the growth of these cell lines, the combination therapy led to the complete eradication of the cell cultures in two of the three lines tested. nih.gov

In Vivo Studies in Animal Models

The antitumor activity of this compound has been validated in several in vivo animal models. These studies have demonstrated its ability to inhibit tumor growth in a variety of xenograft models.

In a study using an osteosarcoma xenograft model derived from 143B cells, treatment with this compound alone significantly inhibited tumor growth compared to a placebo-treated control group. nih.govsigmaaldrich.com The combination of this compound with the telomerase inhibitor imetelstat showed the greatest effect in reducing tumor growth. nih.govsigmaaldrich.comresearchgate.net

This compound has also shown antitumor effects in xenograft models of MDA-MB-231 (breast cancer), NCI-H522 (adenocarcinoma), and melanomas MEXF 989 and MEXF 276. nih.gov In cervical cancer xenografts (ME180 and SiHa), the compound significantly suppressed tumor growth and metastasis. selleckchem.com Additionally, in a TMK-1 gastric cancer xenograft model, treatment reduced tumor growth by decreasing vessel area and the number of proliferating tumor cells. selleckchem.com However, in a study with LMS-D48 patient-derived xenograft (PDX) tumors in SCID beige mice, this compound administered intraperitoneally did not show a statistically significant difference in tumor growth compared to the control group. researchgate.net

Table 2: Summary of In Vivo Efficacy of this compound in Animal Models

Cancer Type Animal Model Key Findings Reference
Osteosarcoma 143B xenografts in immunodeficient mice Significantly inhibited tumor growth alone and showed the greatest effect in combination with imetelstat. nih.govsigmaaldrich.comresearchgate.net
Breast Cancer MDA-MB-231 xenografts Demonstrated antitumor effects. nih.gov
Adenocarcinoma NCI-H522 xenografts Demonstrated antitumor effects. nih.gov
Melanoma MEXF 989 and MEXF 276 xenografts Demonstrated antitumor effects. nih.gov
Pancreatic Cancer AsPC-1 orthotopic liver metastasis model Demonstrated antitumor effects. nih.gov
Cervical Cancer ME180 and SiHa xenografts in mice Significantly suppressed tumor growth and metastasis. selleckchem.com
Gastric Cancer TMK-1 xenografts Reduced tumor growth, vessel area, and proliferating tumor cells. selleckchem.com
Leiomyosarcoma LMS-D48 PDX in SCID beige mice No statistically significant difference in tumor growth compared to control. researchgate.net

Antitumor Efficacy in Murine Xenograft Models of Various Malignancies

Alvespimycin has been evaluated against a range of human tumor xenografts in mice, demonstrating its broad-spectrum antitumor potential. Studies have explored its efficacy in models of osteosarcoma, breast cancer, melanoma, and lung cancer, among others.

Osteosarcoma: In preclinical models of human osteosarcoma, Alvespimycin has been shown to enhance the potency of other anticancer agents. For instance, it has been reported to increase the effectiveness of telomerase inhibition. medchemexpress.com In vitro studies on osteosarcoma cell lines, such as HOS, Saos, MG63, and NY, have shown that Alvespimycin inhibits cell proliferation and induces apoptosis by targeting the MET signaling pathway, which is often upregulated in this cancer type. figshare.com While direct in vivo data on tumor volume reduction in osteosarcoma xenografts is limited in the available literature, the in vitro findings suggest a strong potential for antitumor activity. figshare.com

Breast Cancer: Alvespimycin has demonstrated antitumor effects in breast cancer xenograft models, including the MDA-MB-231 human breast cancer line. nih.gov The compound's activity in breast cancer is linked to its ability to induce the degradation of key client proteins, such as HER2, which is overexpressed in some forms of breast cancer. medchemexpress.com

Melanoma: Preclinical studies have shown that Alvespimycin is effective in melanoma xenograft models. Specifically, antitumor activity has been observed in the MEXF 989 and MEXF 276 melanoma xenograft models. nih.gov The mechanism of action in melanoma involves the disruption of key signaling pathways driven by HSP90 client proteins like BRAF, a frequently mutated oncogene in this disease. medchemexpress.com

Lung Cancer: In preclinical models of non-small cell lung cancer (NSCLC), particularly those driven by the EML4-ALK fusion protein, Alvespimycin has been shown to induce significant tumor regression. hematologyandoncology.net By inhibiting HSP90, Alvespimycin leads to the degradation of the EML4-ALK oncoprotein and downstream signaling molecules, resulting in the inhibition of tumor growth. hematologyandoncology.net

Assessment of Tumor Volume Reduction and Growth Delay

The antitumor activity of Alvespimycin in murine xenograft models is quantified by measuring the reduction in tumor volume and the delay in tumor growth over time.

One study investigated the in vivo efficacy of Alvespimycin in a gastric cancer xenograft model using TMK-1 cells. Treatment with Alvespimycin at doses of 5 mg/kg or 25 mg/kg, administered three times a week, resulted in a significant reduction in tumor growth. nih.gov

MalignancyXenograft ModelTreatmentOutcomeReference
Gastric CancerTMK-1Alvespimycin (5 mg/kg or 25 mg/kg, 3x/week)Significant reduction in tumor growth. nih.gov

While specific quantitative data for tumor volume reduction and growth delay in osteosarcoma, breast cancer, melanoma, and lung cancer xenograft models treated with this compound were not detailed in the reviewed literature, the qualitative reports of its efficacy in these models are strong. For instance, in pediatric preclinical testing, Alvespimycin showed the greatest effect against alveolar rhabdomyosarcoma xenografts. nih.gov

Pharmacodynamic Assessment of Target Engagement and Downstream Effects in Tissues

Pharmacodynamic studies are crucial to confirm that Alvespimycin is engaging its target, HSP90, in tumor tissues and eliciting the expected downstream biological effects. The primary markers of HSP90 inhibition are the induction of heat shock protein 70 (HSP70) and the degradation of HSP90 client proteins. medchemexpress.comdrugbank.com

A detailed pharmacodynamic study was conducted in C.B-17 SCID mice bearing MDA-MB-231 human breast cancer xenografts. Following intravenous administration of Alvespimycin, the compound was found to be retained longer in tumor tissue compared to normal tissues. nih.gov This preferential retention is a desirable property for an anticancer agent.

In these tumor tissues, treatment with Alvespimycin led to a significant decrease in the levels of the HSP90 client protein Raf-1. nih.gov Furthermore, a notable induction of HSP70 was observed in the tumors of treated animals. nih.gov The degradation of client proteins and the induction of HSP70 serve as a molecular signature of HSP90 inhibition. nih.gov

MalignancyXenograft ModelTissuePharmacodynamic EffectReference
Breast CancerMDA-MB-231TumorDecreased Raf-1 levels, induced HSP70 expression. nih.gov
Various Solid TumorsClinical StudyTumor BiopsiesDepletion of client proteins (CDK4, LCK) and induction of HSP72. nih.gov

In clinical studies involving patients with advanced solid tumors, tumor biopsies have confirmed that Alvespimycin treatment leads to the depletion of client proteins such as CDK4 and LCK, along with the induction of HSP72 (the inducible form of HSP70). nih.gov These findings from clinical settings corroborate the preclinical pharmacodynamic observations and confirm the mechanism of action of Alvespimycin in human tissues.

Mechanisms of Drug Resistance and Strategies for Overcoming Resistance

Characterization of Intrinsic and Acquired Resistance to HSP90 Inhibitors

Resistance to HSP90 inhibitors is a complex phenomenon that can be broadly categorized as either intrinsic or acquired. nih.gov Intrinsic resistance refers to a pre-existing lack of sensitivity to the drug before any treatment is administered. researchgate.net In contrast, acquired resistance develops in cancer cells after a period of exposure to the drug, leading to a relapse after an initial response. researchgate.net

Several molecular mechanisms can contribute to both forms of resistance. These include alterations in the drug's target, upregulation of pro-survival and anti-apoptotic factors, and changes in the expression or function of HSP90's accessory proteins, known as cochaperones. researchgate.netnih.gov For instance, cochaperones like Aha1, which stimulates HSP90's ATPase activity, and p23, which is involved in the chaperone cycle, can influence cellular susceptibility to HSP90 inhibition. nih.gov Elevated levels of p23 have been associated with increased drug resistance in breast cancer models. nih.gov

Role of the Heat Shock Response (HSR) in Mediating Resistance

A major factor contributing to resistance against HSP90 inhibitors is the induction of the Heat Shock Response (HSR). nih.govnih.gov The HSR is a highly conserved cellular defense mechanism that protects cells from proteotoxic stress by upregulating the expression of cytoprotective molecular chaperones. nih.gov Inhibition of HSP90 is perceived by the cell as a form of stress, which robustly activates the HSR. nih.gov This activation is now recognized as one of the most significant causes of acquired resistance to HSP90 inhibitors that target the N-terminal domain of the protein, like Alvespimycin (B136294). nih.gov The resulting increase in pro-survival chaperones, such as HSP70 and HSP27, can counteract the effects of HSP90 inhibition and promote cell survival. nih.govnih.gov

The central regulator of the HSR is the Heat Shock Factor 1 (HSF1). portlandpress.comnih.gov Under normal, non-stressful conditions, HSF1 exists as an inactive monomer in a complex with HSP90 and other proteins. nih.govnih.gov This interaction with HSP90 negatively regulates HSF1 activity. nih.gov

When HSP90 is inhibited by a drug like Alvespimycin hydrochloride, HSF1 is released from this repressive complex. nih.gov This release triggers the activation of HSF1, which involves its trimerization and translocation into the nucleus. nih.govmdpi.com In the nucleus, the active HSF1 trimers bind to specific DNA sequences known as heat shock elements (HSEs) located in the promoters of heat shock genes. portlandpress.comelifesciences.orgharvard.edu This binding initiates the rapid transcription of a suite of HSPs, leading to their increased expression. portlandpress.com The upregulation of these chaperones is a key adaptive mechanism that mediates resistance to HSP90 inhibitors. nih.gov

Table 1: Key Chaperones Upregulated by HSF1 Activation in Response to HSP90 Inhibition

Chaperone/CochaperoneFunction in Stress ResponseReference
HSP70 (HSPA) Potent anti-apoptotic protein, refolds denatured proteins nih.govportlandpress.com
HSP90α (HSP90AA1) Stress-inducible isoform of HSP90 portlandpress.comelifesciences.orgnih.gov
HSP90β (HSP90AB1) Constitutively expressed isoform of HSP90 elifesciences.orgnih.gov
HSP40 (DNAJ) Cochaperone that assists HSP70 in protein folding portlandpress.comnih.gov
HSP27 (HSPB1) Small heat shock protein with anti-apoptotic functions nih.govportlandpress.com
BAG3 Co-chaperone that regulates HSP70 activity and protein degradationN/A
DNAJA1 Member of the HSP40/DNAJ family, stimulates HSP70 ATPase activityN/A
HIP Co-chaperone that stabilizes the HSP70-substrate complexN/A

Data on BAG3, DNAJA1, and HIP were not available in the provided search results.

This compound in Overcoming Resistance to Other Therapeutic Modalities

While resistance to HSP90 inhibitors is a clinical challenge, these agents, including this compound, can be used to overcome resistance to other cancer therapies. nih.gov This is particularly relevant in cancers driven by oncogenic kinases that are client proteins of HSP90. drugbank.com

A notable example is in chronic myeloid leukemia (CML), where resistance to tyrosine kinase inhibitors (TKIs) like imatinib (B729) is a significant problem. nih.govnih.gov The characteristic oncoprotein in CML, BCR-ABL, is a client protein of HSP90, meaning it relies on HSP90 for its proper folding, stability, and function. nih.govnih.gov In CML patients who develop resistance to imatinib, the BCR-ABL kinase often remains the primary driver of the disease. dovepress.com

Studies have shown that this compound can be effective in both imatinib-sensitive and imatinib-resistant CML cell lines. nih.govnih.gov By inhibiting HSP90, Alvespimycin triggers the degradation of the BCR-ABL oncoprotein, leading to the induction of apoptosis. nih.govresearchgate.net Research has demonstrated that imatinib-resistant CML cells are, in fact, more sensitive to Alvespimycin than their imatinib-sensitive counterparts. nih.govnih.gov This suggests that this compound could be a valuable therapeutic strategy for CML patients who have failed TKI therapy. nih.govnih.gov

Table 2: Sensitivity of CML Cell Lines to this compound

Cell LineImatinib Resistance StatusAlvespimycin IC₅₀ (at 48h)Reference
K562 Sensitive50 nM nih.govnih.govresearchgate.net
K562-RC Resistant31 nM nih.govnih.govresearchgate.net
K562-RD Resistant44 nM nih.govnih.govresearchgate.net

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The potential for Alvespimycin and other HSP90 inhibitors to be used in combination with various chemotherapeutic agents to achieve additive or synergistic effects further highlights their role in strategies to overcome therapeutic resistance. nih.gov

Pharmacological Characterization and Medicinal Chemistry Research

Comparative Pharmacological Profiling with Related Geldanamycin (B1684428) Analogues (e.g., tanespimycin)

Alvespimycin (B136294) (17-DMAG) was developed to overcome the limitations of first-generation Hsp90 inhibitors like tanespimycin (B1681923) (17-AAG), which itself was an analog of the parent compound, geldanamycin. researchgate.netresearchgate.net The therapeutic use of geldanamycin was hampered by its poor water solubility and significant hepatotoxicity. researchgate.net While tanespimycin offered an improved profile over geldanamycin, it still presented challenges, particularly with solubility, requiring a specific formulation for administration. nih.govuq.edu.au

Alvespimycin demonstrates several pharmacologically desirable properties when compared to tanespimycin. drugbank.comnih.gov It exhibits increased water solubility, which simplifies formulation. nih.govnih.gov Furthermore, preclinical data show that alvespimycin has reduced metabolic liability, lower plasma protein binding, and potentially higher oral bioavailability. nih.govnih.gov In terms of potency, alvespimycin has been shown to be approximately two to five times more potent than tanespimycin in preclinical models. selleckchem.comascopubs.org One study noted that 17-DMAG displays approximately twice the potency against human Hsp90 compared to 17-AAG, with IC50 values of 62 nM versus 119 nM, respectively. selleckchem.com These improved characteristics collectively contribute to what has been described as superior antitumor activity in preclinical settings. drugbank.comnih.gov

Table 1: Comparative Properties of Alvespimycin and Tanespimycin
PropertyAlvespimycin (17-DMAG)Tanespimycin (17-AAG)Reference
Water SolubilityIncreased / Water-solublePoor / Requires specific formulation nih.govnih.gov
Potency (vs. Hsp90)Higher (IC50 ≈ 62 nM)Lower (IC50 ≈ 119 nM) selleckchem.com
Metabolic LiabilityReducedHigher drugbank.comnih.gov
Plasma Protein BindingLowerHigher drugbank.comnih.gov
Oral BioavailabilityHigher (in preclinical models)Lower nih.govnih.gov
HepatotoxicityReducedA noted concern drugbank.commdpi.com

Structure-Activity Relationship (SAR) Studies for Optimized Derivatives

The development of alvespimycin is a direct result of structure-activity relationship (SAR) studies on the geldanamycin scaffold. The primary goal of these studies was to enhance water solubility and reduce the toxicity associated with the benzoquinone ring of geldanamycin, while retaining or improving Hsp90 inhibitory activity. mdpi.comjapsonline.com

The key structural modification that led to both tanespimycin and alvespimycin was the substitution at the C17 position of the geldanamycin molecule. japsonline.com The methoxy (B1213986) group at this position was found to be replaceable with various nucleophiles. japsonline.com SAR studies revealed that introducing an amine-containing side chain at C17 could significantly improve the pharmacological profile. mdpi.com Specifically, substituting the methoxy group with a stronger electron-donating amino group reduced the electrophilicity of the benzoquinone ring and markedly increased water solubility. mdpi.com

In a program aimed at identifying potent and water-soluble Hsp90 inhibitors, a library of over sixty 17-alkylamino-17-demethoxygeldanamycin analogs was prepared and evaluated. nih.gov This systematic exploration showed that various alkylamino side chains could be introduced, with many analogs demonstrating cell growth inhibition potencies similar to tanespimycin (17-AAG). nih.gov The derivative 17-(2-dimethylaminoethyl)amino-17-demethoxygeldanamycin (17-DMAG), which would be named alvespimycin, emerged as one of the most potent and water-soluble analogs in the series. nih.gov Further SAR studies have explored modifications at other positions, such as C11 and C19, to further modulate activity, toxicity, and conformational properties related to Hsp90 binding. researchgate.netnih.gov

Development of Water-Soluble Analogues with Enhanced Pharmacological Properties

A primary driver in the medicinal chemistry efforts around geldanamycin was the need to develop analogues with improved aqueous solubility to facilitate clinical development. researchgate.net Geldanamycin itself is poorly soluble in water, a characteristic that creates significant challenges for pharmaceutical formulation. japsonline.com Tanespimycin (17-AAG), while an important step forward, remained poorly soluble and required formulation with agents like dimethyl sulfoxide (B87167) (DMSO) and egg phospholipids (B1166683) for intravenous administration. nih.govuq.edu.au

Alvespimycin was specifically developed as a second-generation, water-soluble analogue to address these formulation issues. nih.govnih.gov The introduction of the dimethylaminoethylamino group at the C17 position imparts a basic character to the molecule, allowing for the formation of a hydrochloride salt. drugbank.com This salt form possesses significantly enhanced water solubility compared to its predecessors. bpsbioscience.com This improved solubility not only simplifies the preparation of intravenous formulations but also contributes to a more desirable pharmacokinetic profile, including the potential for oral administration. nih.govascopubs.org The successful development of alvespimycin and other soluble derivatives, such as the hydroquinone (B1673460) hydrochloride form of 17-AAG (retaspimycin hydrochloride), highlights the focus on improving physicochemical properties to create more drug-like Hsp90 inhibitors. researchgate.netnih.gov

Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Characterization

The preclinical pharmacokinetic profile of alvespimycin has been characterized in several species, including mice. nih.gov In SCID mice bearing human breast cancer xenografts, 17-DMAG exhibited a linear pharmacokinetic profile. nih.gov Following intravenous administration, the compound showed a half-life of approximately 24 hours in patients in a phase I study. nih.gov Urinary excretion of the unchanged drug accounted for about 20% of the administered dose, with hepatobiliary excretion being the primary route of elimination. nih.govnih.gov

Table 2: Selected Preclinical Pharmacokinetic Parameters of Alvespimycin
ParameterValueSpecies/ModelReference
Half-life (t½)~24 ± 15 hoursHuman (Phase I) nih.gov
Clearance (CL)79 ± 40 mL/min/m²Human (Phase I) nih.gov
Urinary Excretion (% of dose)20% ± 9%Human (Phase I) nih.gov
Oral Bioavailability~40-51%Dog / Human ascopubs.org

Pharmacodynamic studies are crucial for confirming that a drug engages its target and elicits a biological response. For Hsp90 inhibitors, a key pharmacodynamic marker is the induction of heat shock protein 70 (Hsp70). nih.gov Inhibition of Hsp90 disrupts its chaperone function, leading to the degradation of "client" proteins. bpsbioscience.com This cellular stress triggers a compensatory upregulation of other heat shock proteins, most notably Hsp72 (the inducible form of Hsp70). drugbank.com Preclinical studies have consistently shown that alvespimycin treatment leads to a dose-dependent induction of Hsp70 in both tumor tissues and peripheral blood mononuclear cells. nih.govnih.gov

Another critical pharmacodynamic endpoint is the depletion of Hsp90 client proteins, many of which are oncoproteins critical for cancer cell growth and survival. nih.gov Administration of alvespimycin results in the degradation of key client proteins such as Her-2, CDK4, and c-RAF-1. drugbank.comnih.gov The measurement of Hsp70 induction and client protein depletion in tumor biopsies and surrogate tissues serves to confirm target engagement and establish a biologically effective dose in clinical trials. nih.gov

Physiologically Based Pharmacokinetic (PBPK) Modeling and Interspecies Extrapolation

Physiologically based pharmacokinetic (PBPK) modeling is a computational approach that simulates the absorption, distribution, metabolism, and excretion (ADME) of a drug within the body. nih.gov These models incorporate physiological parameters (e.g., organ volumes, blood flow rates) and drug-specific properties to predict concentration-time profiles in various tissues. nih.gov

A PBPK model for alvespimycin has been developed and successfully characterized its disposition in mice. nih.govnih.gov This model utilized a permeability-limited structure and incorporated saturable tissue binding to accurately describe the time course of the drug's concentration. nih.gov A key application of PBPK modeling is interspecies extrapolation, which allows for the prediction of human pharmacokinetics based on preclinical data from animal models. page-meeting.orgaplanalytics.com

The mouse PBPK model for alvespimycin was extrapolated to rats and humans by replacing the mouse-specific physiological parameters with those of the respective species. nih.gov The extrapolated model was able to simulate the alvespimycin concentration-time profiles in rat tissues with acceptable accuracy. nih.gov Furthermore, when scaled to humans, the model provided a reasonable prediction of the observed human plasma pharmacokinetics. nih.govnih.gov Such models are valuable tools in drug development, as they can help in understanding drug disposition, predicting exposure, and optimizing dosing regimens for first-in-human studies. nih.govnih.gov The successful development of this PBPK model provides a strong foundation for further refining the understanding of alvespimycin's behavior across different species. nih.gov

Exploration of Diverse Research Applications Beyond Oncology

Investigation of Anti-Inflammatory Properties via NF-κB Pathway Modulation

Alvespimycin (B136294) hydrochloride has been investigated for its anti-inflammatory effects, which are primarily attributed to its modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes. The activity of the NF-κB pathway is dependent on several HSP90 client proteins, including IκB kinase (IKK).

Research has demonstrated that by inhibiting HSP90, Alvespimycin hydrochloride disrupts the stability and function of IKK. This, in turn, prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. As a result, the translocation of the active NF-κB subunits, p65 and p50, to the nucleus is inhibited, leading to a significant reduction in the transcription of inflammatory mediators.

Studies have quantified the impact of Alvespimycin (17-DMAG) on this pathway. For instance, in certain cell lines, treatment with 17-DMAG has been shown to reduce TNF-α-induced NF-κB transcriptional activity by approximately 70-80%. nih.gov Furthermore, the expression of IKKβ, a key component of the IKK complex, can be decreased by up to 90% in specific malignant cells following treatment with 17-DMAG. nih.gov This disruption of the NF-κB pathway underscores the potent anti-inflammatory potential of this compound.

Mechanism of ActionKey Protein TargetObserved Effect in In Vitro ModelsReference
Inhibition of NF-κB Transcriptional ActivityNF-κB~70-80% reduction in TNF-α-induced activity nih.gov
Downregulation of IKKβ ExpressionIKKβUp to 90% decrease in certain malignant cell lines nih.gov
Inhibition of NF-κB Nuclear Translocationp65 and p50 subunitsPrevention of nuclear localization nih.gov

Neuroprotective Research and Potential in Neurological Disease Models (e.g., Parkinson's disease, experimental stroke)

The potential of this compound to protect neuronal cells from damage and death has been a subject of significant research in models of neurological diseases. This neuroprotective effect is largely linked to its ability to inhibit HSP90, which plays a role in the folding and degradation of proteins implicated in neurodegeneration.

In a preclinical model of Parkinson's disease using rotenone-induced toxicity in human SH-SY5Y neuroblastoma cells, Alvespimycin (17-DMAG) demonstrated significant neuroprotective effects. The treatment was found to markedly increase cell viability and reduce the generation of intracellular reactive oxygen species, which are key contributors to neuronal damage in Parkinson's disease. nih.gov

Furthermore, in an experimental model of stroke, specifically hyperglycemia-enhanced hemorrhagic transformation, Alvespimycin (17-DMAG) has shown considerable promise. Treatment with the compound resulted in a significant reduction in both the size of the brain infarct and the volume of hemorrhage. nih.govnih.gov This was accompanied by a notable improvement in neurological function. nih.govnih.gov These findings suggest that this compound could have a therapeutic role in mitigating the damaging consequences of ischemic stroke.

Neurological Disease ModelExperimental SystemKey Research FindingReference
Parkinson's DiseaseRotenone-induced toxicity in SH-SY5Y cellsSignificant increase in cell viability and reduction of intracellular reactive oxygen species nih.gov
Experimental StrokeHyperglycemia-enhanced hemorrhagic transformation in ratsSignificant reduction in infarct size and hemorrhage volume; significant improvement in neurological deficit score nih.govnih.gov

Renal Pathophysiology Research (e.g., diabetes-induced renal failure models)

Research into the effects of this compound on kidney disease, particularly in the context of diabetes-induced renal failure, has yielded promising results. Diabetic nephropathy is a major complication of diabetes and a leading cause of end-stage renal disease. The pathophysiology involves complex processes including inflammation, fibrosis, and cellular stress.

In a mouse model of diabetes-associated renal damage, treatment with 17-dimethylaminoethylamino-17-demethoxygeldanamycin (DMAG), the active component of this compound, led to significant improvements in renal function. This was evidenced by a dose-dependent decrease in albuminuria, a key marker of kidney damage. Furthermore, the treatment attenuated renal lesions, including mesangial expansion, leukocyte infiltration, and fibrosis. These beneficial effects were associated with the inactivation of NF-κB and STAT signaling pathways, which are involved in inflammation and fibrosis.

Animal ModelKey ParameterObserved Effect of Alvespimycin (DMAG) Treatment
Streptozotocin-induced diabetic apolipoprotein E-deficient miceAlbuminuriaDose-dependent decrease
Renal Lesions (Mesangial Expansion)Attenuation
Leukocyte InfiltrationAttenuation
Renal FibrosisAttenuation

Biomarker Discovery and Validation in Preclinical Research

HSP70 Induction as a Surrogate Marker for HSP90 Inhibition

The inhibition of HSP90 by Alvespimycin (B136294) hydrochloride leads to a compensatory upregulation of other heat shock proteins, most notably HSP70. frontiersin.org This response is a hallmark of HSP90 inhibition and serves as a reliable surrogate marker for target engagement. frontiersin.org The induction of HSP70 is a consequence of the cellular stress response initiated by the disruption of HSP90's chaperone function. nih.gov Preclinical studies have consistently demonstrated a dose-dependent increase in HSP70 expression in various cancer cell lines and in vivo models following treatment with Alvespimycin. For instance, in SKBR3 and SKOV3 human cancer cell lines, which overexpress the HSP90 client protein Her2, Alvespimycin treatment resulted in a marked induction of HSP70. medchemexpress.com

The level of HSP70 induction has been shown to correlate with the degree of HSP90 inhibition, making it a quantifiable biomarker. frontiersin.org In peripheral blood mononuclear cells (PBMCs), HSP72 (an inducible form of HSP70) expression was induced at certain dose levels of Alvespimycin. aacrjournals.org Furthermore, tumor samples from preclinical models have shown robust induction of HSP72 protein expression. aacrjournals.org Research suggests that the radiosensitizing effects of HSP90 inhibitors are present only in cell cultures with early and significant induction of HSP70. frontiersin.org This indicates that HSP70 induction can be a predictive marker for the therapeutic efficacy of HSP90 inhibitors in combination with other treatments like radiotherapy. frontiersin.orgnih.gov

Induction of HSP70 in Cancer Cell Lines by Alvespimycin
Cell LineCancer TypeEffect of AlvespimycinReference
SKBR3Breast CancerEC50 for HSP70 induction of 4±2 nM medchemexpress.com
SKOV3Ovarian CancerEC50 for HSP70 induction of 14±7 nM medchemexpress.com
K562, K562-RC, K562-RDChronic Myeloid LeukemiaSignificant increase in HSP70 expression nih.gov

Client Protein Degradation as a Direct Readout of Target Modulation

A direct and functionally significant consequence of HSP90 inhibition by Alvespimycin hydrochloride is the degradation of its client proteins. cancer.gov HSP90 is essential for the conformational stability and function of a wide array of proteins, many of which are critical for cancer cell proliferation, survival, and signaling. drugbank.comnih.gov By inhibiting HSP90, Alvespimycin disrupts the chaperone-client protein interaction, leading to the misfolding and subsequent proteasomal degradation of these client proteins. drugbank.com This degradation provides a direct readout of target modulation and the downstream biological effects of the drug.

Several key oncogenic proteins are clients of HSP90 and are consequently degraded upon treatment with Alvespimycin. These include:

HER2 (ERBB2): A receptor tyrosine kinase often overexpressed in breast and ovarian cancers. medchemexpress.com

RAF-1: A serine/threonine-specific protein kinase involved in the MAP kinase signaling pathway. drugbank.com

CDK4 (Cyclin-dependent kinase 4): A key regulator of the cell cycle. aacrjournals.orgdrugbank.com

LCK (Lymphocyte-specific protein tyrosine kinase): A tyrosine kinase involved in T-cell signaling. aacrjournals.org

BCR-ABL: An oncoprotein characteristic of chronic myeloid leukemia (CML). nih.govnih.gov

The depletion of these client proteins has been observed in a dose-dependent manner in preclinical studies. For example, in SKBR3 and SKOV3 cells, Alvespimycin treatment led to the downregulation of Her2. medchemexpress.com In a phase I trial, modulation of the client protein LCK was observed in peripheral blood mononuclear cells, and depletion of CDK-4 was noted in tumor samples. aacrjournals.org

Degradation of HSP90 Client Proteins by Alvespimycin
Client ProteinFunctionCancer Type ImplicationReference
HER2 (ERBB2)Receptor Tyrosine KinaseBreast, Ovarian Cancer medchemexpress.com
RAF-1MAP Kinase PathwayVarious Cancers drugbank.com
CDK4Cell Cycle RegulationVarious Cancers aacrjournals.orgdrugbank.com
LCKT-cell SignalingLeukemia aacrjournals.org
BCR-ABLOncoproteinChronic Myeloid Leukemia nih.govnih.gov

Methodological Approaches for Pharmacodynamic Biomarker Assessment in Research Models

The assessment of pharmacodynamic biomarkers in preclinical research models is essential for evaluating the in vivo activity of this compound. nih.gov Various established methodologies are employed to quantify the induction of HSP70 and the degradation of HSP90 client proteins in tissues and cells.

Western Blotting: This is a widely used technique to detect and quantify specific proteins in a sample. nih.gov In the context of Alvespimycin research, Western blotting is utilized to measure the levels of HSP70 and various client proteins in cell lysates from treated and untreated cancer cell lines, as well as in tumor and tissue homogenates from in vivo models. medchemexpress.comnih.gov This method allows for a direct visualization of the dose-dependent changes in protein expression.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a quantitative immunoassay that can be used to measure the concentration of a specific protein in a sample. This technique can be employed to quantify HSP70 levels in plasma or cell lysates, providing a high-throughput method for biomarker assessment.

Immunohistochemistry (IHC): IHC is a powerful technique that allows for the visualization of protein expression within the context of tissue architecture. In preclinical studies with Alvespimycin, IHC can be used to assess the induction of HSP70 and the degradation of client proteins in tumor biopsies. This provides spatial information about the drug's effect within the tumor microenvironment.

Flow Cytometry: This technique can be used to measure protein expression on a single-cell level. For instance, flow cytometry can be utilized to quantify HSP70 induction or client protein degradation in peripheral blood mononuclear cells (PBMCs) from treated animals. nih.gov

In preclinical studies, samples for pharmacodynamic biomarker analysis are typically collected at various time points after drug administration to understand the kinetics of target engagement and modulation. nih.gov Both peripheral blood mononuclear cells and tumor biopsies serve as valuable sources for these assessments. aacrjournals.orgnih.gov

Q & A

Q. What is the primary mechanism of action of Alvespimycin hydrochloride in cancer research, and how is this validated experimentally?

this compound inhibits heat shock protein 90 (Hsp90), a molecular chaperone critical for stabilizing oncogenic client proteins (e.g., HER2, AKT). Its binding affinity to Hsp90 is quantified via in vitro assays, yielding an EC50 of 62 ± 29 nM . Methodologically, researchers validate this mechanism by:

  • Performing surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct binding.
  • Assessing downstream effects (e.g., client protein degradation via Western blot) in cancer cell lines.
  • Comparing dose-response curves across models (e.g., breast cancer vs. leukemia) to confirm target engagement .

Q. Which experimental models are most appropriate for evaluating this compound’s efficacy?

  • In vitro : HER2-positive breast cancer cell lines (e.g., SK-BR-3) for measuring apoptosis and client protein destabilization .
  • In vivo : Xenograft models (e.g., NCI-N87 gastric cancer xenografts) to assess tumor regression and pharmacokinetics .
  • Combination studies : Co-administration with trastuzumab in HER2+ models to evaluate synergistic effects, as demonstrated in phase I trials .

Q. How do researchers ensure reproducibility in this compound studies?

  • Detailed experimental protocols : Include exact concentrations (e.g., 10–100 nM for in vitro), solvent details (e.g., DMSO stock solutions), and incubation times .
  • Validation controls : Use geldanamycin (a well-characterized Hsp90 inhibitor) as a positive control in parallel experiments .
  • Data transparency : Report raw data (e.g., Western blot densitometry) in supplementary materials, adhering to journal guidelines like Beilstein Journal of Organic Chemistry .

Advanced Research Questions

Q. How can conflicting efficacy data between preclinical and clinical studies of this compound be resolved?

Discrepancies often arise from differences in drug metabolism (e.g., human vs. murine hepatic clearance) or tumor microenvironment heterogeneity. Researchers should:

  • Conduct pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate drug exposure with target inhibition .
  • Analyze clinical trial biopsies (e.g., from NCT00817323) to verify Hsp90 client protein degradation in human tumors .
  • Use patient-derived xenografts (PDXs) to bridge the translational gap .

Q. What methodological strategies optimize this compound dosing schedules in in vivo studies?

  • Toxicokinetic profiling : Measure plasma half-life (e.g., ~12 hours in mice) to determine dosing frequency .
  • Efficacy-toxicity balance : In phase I trials, the maximum tolerated dose (MTD) was 80 mg/m² weekly; replicate this in preclinical models .
  • Combination timing : Administer after chemotherapy to exploit Hsp90 inhibition during stress-response phases .

Q. How do researchers address off-target effects of this compound in complex biological systems?

  • Proteome-wide profiling : Use thermal shift assays or chemical proteomics to identify non-Hsp90 targets .
  • CRISPR/Cas9 knockout models : Validate Hsp90-specific effects by comparing responses in wild-type vs. Hsp90α/β-deficient cells .
  • Transcriptomic analysis : RNA-seq can reveal unintended signaling pathway activation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.